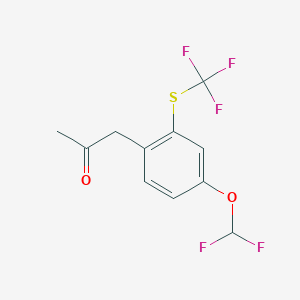

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18821825

Molecular Formula: C11H9F5O2S

Molecular Weight: 300.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F5O2S |

|---|---|

| Molecular Weight | 300.25 g/mol |

| IUPAC Name | 1-[4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H9F5O2S/c1-6(17)4-7-2-3-8(18-10(12)13)5-9(7)19-11(14,15)16/h2-3,5,10H,4H2,1H3 |

| Standard InChI Key | YMXJASKTMKQFPU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)OC(F)F)SC(F)(F)F |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecular structure of 1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one consists of a propan-2-one (acetone) backbone attached to a para-difluoromethoxy and ortho-trifluoromethylthio-substituted phenyl ring. The carbonyl group at the propan-2-one position introduces polarity, while the electron-withdrawing fluorinated groups on the aromatic ring enhance electrophilicity. This configuration is critical for interactions with biological targets, as seen in analogues like 1-(4-iodo-2-(trifluoromethylthio)phenyl)propan-2-one, where halogen and sulfur-containing groups modulate binding affinity.

Table 1: Molecular Properties of Selected Analogues

The trifluoromethylthio group (-SCF3) is notable for its high lipophilicity (π = 1.44) and electron-withdrawing nature, which enhances membrane permeability and resistance to oxidative metabolism. Conversely, the difluoromethoxy group (-OCF2H) balances hydrophobicity with moderate polarity, influencing solubility and pharmacokinetic profiles.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one likely involves sequential functionalization of a phenylpropan-2-one precursor. A plausible route includes:

-

Halogenation: Introduction of a leaving group (e.g., bromine or chlorine) at the propan-2-one position, as demonstrated in the synthesis of 1-bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one.

-

Nucleophilic Aromatic Substitution: Installation of -SCF3 via reaction with trifluoromethylthiolating agents under catalytic conditions.

-

Etherification: Introduction of the difluoromethoxy group using difluoromethyl reagents, such as ClCF2H, in the presence of a base .

Challenges in Synthesis

Key challenges include:

-

Regioselectivity: Ensuring correct positioning of -OCF2H and -SCF3 groups on the phenyl ring. Competitive side reactions may occur due to the ortho-directing nature of the -SCF3 group.

-

Stability of Intermediates: Fluorinated intermediates are often sensitive to hydrolysis, requiring anhydrous conditions and low temperatures.

-

Yield Optimization: Multi-step reactions typically result in cumulative yield losses. For example, the synthesis of 1-chloro-3-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one achieves a purity of ≥98% after rigorous purification .

Physicochemical and Spectroscopic Properties

Spectroscopic Signatures

-

NMR Spectroscopy:

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F and C-S vibrations).

Biological Activity and Mechanistic Insights

Agrochemical Applications

The difluoromethoxy group enhances systemic mobility in plants, making the compound a candidate for herbicide development. Analogues such as 1-chloro-3-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one exhibit herbicidal activity at concentrations as low as 10 µM .

Comparative Analysis with Structural Analogues

Impact of Halogen Substitution

Replacing the propan-2-one methyl group with halogens (e.g., Br, Cl) alters electrophilicity and bioactivity. For instance, brominated derivatives show enhanced antibacterial potency compared to chlorinated ones due to greater leaving-group ability .

Role of Substituent Positioning

Shifting the -OCF2H group from the para to meta position (as in 1-bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one) reduces steric hindrance, improving interaction with enzymatic active sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume